molecular formula C8H7BrO3 B1582591 4-Bromophenylglyoxal hydrate CAS No. 80352-42-7

4-Bromophenylglyoxal hydrate

Cat. No.: B1582591
CAS No.: 80352-42-7
M. Wt: 231.04 g/mol
InChI Key: ILCZYZUBDFQDDB-UHFFFAOYSA-N
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Description

4-Bromophenylglyoxal hydrate is an organic compound with the molecular formula C₈H₇BrO₃. It is a derivative of glyoxal, where one of the phenyl groups is substituted with a bromine atom. This compound is known for its reactivity and is used in various chemical syntheses and research applications.

Scientific Research Applications

4-Bromophenylglyoxal hydrate is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information available indicates that 4-Bromophenylglyoxal hydrate is an irritant . The hazard statements include H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromophenylglyoxal hydrate can be synthesized by reacting 4-bromophenyl ketone with selenium dioxide in a mixture of 1,4-dioxane and water. The reaction is typically carried out under microwave radiation at a set temperature of 100°C for 15 minutes. After the reaction, the solution is cooled, filtered to remove selenium, and the organic filtrate is concentrated under reduced pressure. The residue is then stirred in boiling water, filtered, and the aqueous filtrate is cooled to obtain crystals of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method described above can be scaled up for industrial purposes. The key steps involve the use of selenium dioxide as an oxidizing agent and careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromophenylglyoxal hydrate undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or aldehydes.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 4-bromobenzoic acid.

    Reduction: Formation of 4-bromobenzyl alcohol or 4-bromobenzaldehyde.

    Substitution: Formation of various substituted phenylglyoxals depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-bromophenylglyoxal hydrate involves its reactivity with nucleophiles and electrophiles. The bromine atom and the glyoxal moiety make it a versatile compound for various chemical transformations. It can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

  • 4-Chlorophenylglyoxal hydrate
  • 4-Fluorophenylglyoxal hydrate
  • 4-Iodophenylglyoxal hydrate

Comparison: 4-Bromophenylglyoxal hydrate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom is larger and more polarizable, making it more reactive in substitution reactions. This uniqueness makes this compound a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

2-(4-bromophenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2.H2O/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-5H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOONPDHKLYFDML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)Br.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80352-42-7
Record name 4-Bromophenylglyoxal hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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